molecular formula C16H21NO4 B576078 Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 170737-53-8

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B576078
CAS RN: 170737-53-8
M. Wt: 291.347
InChI Key: BQZCKUIDFAVCTI-UHFFFAOYSA-N
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Description

“Benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1357923-30-8 . It has a molecular weight of 292.33 . The compound is typically stored at room temperature and appears as a pale-yellow to yellow-brown sticky oil to semi-solid .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H20N2O4/c1-20-14(18)11-16-7-9-17(10-8-16)15(19)21-12-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.33 . It is a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, such as Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Inhibition of Cholinesterase Receptors

The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

Antibacterial Activities

Some piperidine derivatives have been screened for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

Fungicidal Activity

Certain compounds with excellent fungicidal activity contained halogen on the benzene ring . An electron-donating group at the 3-position of the benzene ring was unfavorable for activity, but was favorable at the 4-position .

Inhibition Zone Creation

The synthesized compounds possessed a significant zone of inhibition ranging from 12.5±0.14 to 15.35±0.63 mm at higher concentrations (100 μg/mL) . This could be useful in studying the effects of these compounds on various bacterial strains.

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate could potentially be used as a substrate for the synthesis of biologically active piperidines .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-20-15(18)11-13-7-9-17(10-8-13)16(19)21-12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZCKUIDFAVCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654368
Record name Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

CAS RN

170737-53-8
Record name Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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